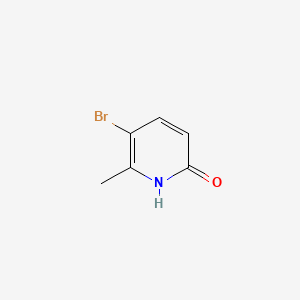

3-Bromo-6-hydroxy-2-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHCRBDEJPQFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370296 | |

| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54923-31-8 | |

| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-hydroxy-2-methylpyridine (CAS: 54923-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-hydroxy-2-methylpyridine, with the CAS number 54923-31-8, is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridine core substituted with bromine, hydroxyl, and methyl groups, imparts a versatile reactivity profile. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility for researchers and professionals in drug discovery.

The strategic placement of the bromine atom at the 3-position allows for various cross-coupling reactions, enabling the introduction of diverse functionalities. The hydroxyl group at the 6-position, which exists in tautomeric equilibrium with its corresponding pyridone form, offers another site for chemical modification. This dual reactivity makes this compound a sought-after precursor for creating libraries of novel compounds for biological screening. Notably, it is a key intermediate in the synthesis of compounds targeting neurological disorders.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 54923-31-8[2][3][4] |

| Molecular Formula | C₆H₆BrNO[4] |

| Molecular Weight | 188.02 g/mol [4] |

| IUPAC Name | 5-bromo-6-methyl-1H-pyridin-2-one[2] |

| InChI | InChI=1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)[4][5] |

| InChI Key | UJHCRBDEJPQFIA-UHFFFAOYSA-N[4][5] |

| Canonical SMILES | CC1=C(C=CC(=O)N1)Br[5] |

| Synonyms | 5-Bromo-6-methyl-2(1H)-pyridinone, 5-Bromo-6-methylpyridin-2-ol, 3-Bromo-6-hydroxy-2-picoline[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Pale yellow crystalline solid[3] |

| Melting Point | 199-203 °C[3][4] |

| Tautomerism | Exists in equilibrium between the 6-hydroxypyridine and 6-pyridone forms. The pyridone form is generally favored in polar solvents.[6] |

Synthesis and Reactivity

The reactivity of this compound is characterized by the distinct functionalities present on the pyridine ring. The bromine atom is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The hydroxyl group can undergo O-alkylation, O-acylation, or can be converted to other functional groups.

The tautomeric nature of the 6-hydroxypyridine moiety is a critical aspect of its reactivity. The equilibrium between the hydroxy and pyridone forms can be influenced by the solvent and reaction conditions, which in turn can affect the regioselectivity of subsequent reactions.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the development of new therapeutic agents. Its derivatives have been investigated for their potential in treating neurological disorders.[1][2] The ability to readily modify the core structure through reactions like Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

In organic synthesis, it serves as a versatile building block for the construction of more complex heterocyclic systems. The presence of multiple reaction sites allows for a stepwise and controlled elaboration of the molecular framework.

Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

While a specific protocol for this compound was not found, the following is a representative procedure for a Suzuki-Miyaura coupling reaction with a similar bromo-substituted pyridine derivative, which can be adapted for the title compound. This protocol outlines the coupling of a bromopyridine with an arylboronic acid.

Objective: To synthesize an aryl-substituted methylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-bromo-2-methylpyridin-3-amine (as a representative bromopyridine)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add 1,4-dioxane to the flask. The reaction mixture is typically stirred at room temperature for a short period to ensure mixing.

-

Base and Water Addition: Add an aqueous solution of potassium phosphate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Tautomerism of this compound

The following diagram illustrates the tautomeric equilibrium between the 6-hydroxy-pyridine and the 6-pyridone forms of the title compound.

Caption: Tautomeric equilibrium of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Experimental Workflow for Suzuki-Miyaura Coupling

The diagram below outlines the key steps in the experimental workflow for the Suzuki-Miyaura coupling reaction described in the protocol.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its well-defined reactivity, particularly its utility in cross-coupling reactions, makes it an important tool for the synthesis of novel and complex molecules. This guide provides a foundational understanding of its properties and applications to aid researchers in their synthetic endeavors.

References

- 1. This compound | 54923-31-8 | Benchchem [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CAS: 54923-31-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound(54923-31-8) 1H NMR spectrum [chemicalbook.com]

- 6. wuxibiology.com [wuxibiology.com]

physicochemical properties of 3-Bromo-6-hydroxy-2-methylpyridine

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-6-hydroxy-2-methylpyridine

This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. This compound, also known as 5-Bromo-6-methyl-2(1H)-pyridinone, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility is noted in the development of therapeutic agents, including those targeting neurological disorders.[1][2]

Core Physicochemical Data

The fundamental properties of this compound are crucial for its application in chemical synthesis. These characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54923-31-8 | [1][3][4] |

| Molecular Formula | C₆H₆BrNO | [1][3][4] |

| Molecular Weight | 188.02 g/mol | [1][3][4][5] |

| Melting Point | 199-203 °C[3], 195-205 °C[1] | [1][3] |

| Appearance | Yellow to light brown powder | [1] |

| Water Solubility | Slightly soluble in water | [3] |

| Storage | 0-8 °C, Keep Cold, Inert atmosphere | [1][3][6][7] |

| InChI | 1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | [4][8] |

| InChIKey | UJHCRBDEJPQFIA-UHFFFAOYSA-N | [4][8] |

| SMILES | Cc1nc(O)ccc1Br | [4] |

Compound Identification and Characterization Workflow

The logical workflow for identifying and characterizing a chemical compound like this compound involves a series of analytical techniques to confirm its structure and purity.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of chemical compounds. Below are representative protocols for synthesis and characterization.

Synthesis Protocol

While a specific protocol for this compound is not detailed in the provided search results, a method for a related isomer, 2-Bromo-3-hydroxy-6-methylpyridine, is available and provides a representative example of a bromination reaction on a hydroxymethylpyridine scaffold.[9]

Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine [9]

-

Preparation: A solution of 5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol) in 125 mL of pyridine is prepared in a reaction vessel.

-

Bromination: A solution of bromine (14.18 g, 88.7 mmol) in 50 mL of pyridine is added dropwise to the initial solution.

-

Reaction: After the addition is complete, the reaction mixture is heated to 40 °C and stirred for 1 hour.

-

Work-up: The pyridine solvent is removed by evaporation under reduced pressure. The resulting solid is suspended in 200 mL of water and stirred overnight.

-

Isolation: The solid product is collected by filtration and dried to yield the target compound.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the molecular structure. ChemicalBook provides access to ¹H NMR spectral data for this compound.[8] The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the substituted pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. The mass spectrum for this compound is available, which would confirm the molecular ion peak corresponding to its molecular weight of 188.02 g/mol .[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. An IR spectrum for this compound is available and would typically show characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and methyl), C=C, and C-N bonds within the pyridinone ring, as well as the C-Br bond.[11]

-

Melting Point Determination: The melting point is a key indicator of purity. The substance is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded. A sharp melting point range, such as 199-203 °C, indicates high purity.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A purity of ≥ 98% has been reported for commercially available this compound.[1]

Logical Relationships of Compound Identifiers

The various identifiers for this compound are logically interconnected, providing a comprehensive profile of the molecule.

Caption: Relationship between the core identifiers for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 3-Bromo-2-hydroxy-5-methylpyridine | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 374633-33-7 CAS MSDS (3-BROMO-2-HYDROXY-6-PICOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-BROMO-5-HYDROXY-2-PICOLINE | 186593-45-3 [amp.chemicalbook.com]

- 8. This compound(54923-31-8) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Bromo-3-hydroxy-6-methylpyridine | 23003-35-2 [chemicalbook.com]

- 10. This compound(54923-31-8) MS spectrum [chemicalbook.com]

- 11. This compound(54923-31-8) IR Spectrum [chemicalbook.com]

3-Bromo-6-hydroxy-2-methylpyridine molecular weight and formula

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-6-hydroxy-2-methylpyridine

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is critical for its application in synthesis and development. This guide provides the core data for this compound.

Physicochemical Data Summary

The foundational chemical data for this compound is presented below. This information is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value |

| Molecular Formula | C6H6BrNO[1][2] |

| Molecular Weight | 188.02 g/mol [1][2][3] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the logical flow from the compound's nomenclature to its empirical formula and calculated molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-6-hydroxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-6-hydroxy-2-methylpyridine. Due to the limited availability of specific, publicly accessible spectral data for this compound, this guide leverages established principles of NMR spectroscopy and comparative analysis of similar structures to predict and interpret the spectral features. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and methyl substituents. The pyridin-6-ol tautomer is generally favored; however, the pyridin-2-one tautomer may also exist, which would influence the observed spectra.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 2.2 - 2.5 | Singlet (s) | N/A |

| H-4 | 7.4 - 7.7 | Doublet (d) | ~8.0 - 9.0 |

| H-5 | 6.4 - 6.7 | Doublet (d) | ~8.0 - 9.0 |

| -OH | 11.0 - 13.0 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on the analysis of substituted pyridines and pyridinols. Actual experimental values may vary based on solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the nature of the substituents and their positions on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 18 - 22 |

| C-2 | 150 - 155 |

| C-3 | 105 - 110 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 160 - 165 |

Note: These are estimated chemical shifts. The presence of the bromine atom and the tautomeric equilibrium will significantly influence the final observed values.

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra is crucial for data reproducibility and comparison.

General NMR Acquisition Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 15-20 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software package (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Visualization of Methodologies

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for NMR analysis and a logical approach to structure elucidation.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Caption: Logical workflow for structure elucidation using ¹H and ¹³C NMR data.

Accessing Experimental Data

-

Chemical Suppliers: Commercial vendors of this compound, such as Sigma-Aldrich, often provide access to certificates of analysis which may include NMR data.

-

Spectral Databases: Although initial searches were inconclusive, databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem should be periodically checked for updates.

-

Scientific Literature: A thorough search of chemical literature databases (e.g., SciFinder, Reaxys) for publications detailing the synthesis of this compound may yield the desired spectral data in the experimental sections or supporting information.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation and analysis, acquisition of experimental spectra is highly recommended.

Spectroscopic Analysis of 3-Bromo-6-hydroxy-2-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for the compound 3-Bromo-6-hydroxy-2-methylpyridine. The information herein is intended to support research, development, and quality control activities where this compound is of interest. This document details the spectral characteristics, outlines experimental protocols for data acquisition, and discusses the structural nuances that influence its analytical profile.

Molecular Structure and Tautomerism

This compound (C₆H₆BrNO, Molecular Weight: 188.02 g/mol ) is a substituted pyridine derivative. A critical consideration for the analytical characterization of this molecule is its existence in two tautomeric forms: the hydroxy-pyridine form and the pyridone form. The equilibrium between these two forms can be influenced by the solvent and the physical state of the sample (solid, liquid, or gas). This tautomerism significantly impacts the interpretation of both IR and mass spectra.

Caption: Tautomeric equilibrium of this compound.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound provides valuable information about its functional groups. The presence of tautomers will result in a spectrum that is a composite of both forms, with the relative intensities of the characteristic bands depending on the equilibrium position.

Table 1: Predicted Infrared Absorption Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Tautomeric Form |

| 3400-3200 | Broad, Medium | O-H stretch (intermolecular H-bonding) | Hydroxy-pyridine |

| 3100-3000 | Medium | Aromatic C-H stretch | Both |

| ~3000 | Medium | N-H stretch | Pyridone |

| 2980-2850 | Medium-Weak | Aliphatic C-H stretch (methyl group) | Both |

| ~1650 | Strong | C=O stretch (amide I band) | Pyridone |

| 1600-1450 | Medium-Strong | C=C and C=N ring stretching | Both |

| ~1430 | Medium | C-H bend (methyl group) | Both |

| 1300-1200 | Strong | C-O stretch | Hydroxy-pyridine |

| 1200-1000 | Medium | In-plane C-H bending | Both |

| 850-750 | Strong | Out-of-plane C-H bending | Both |

| 700-550 | Medium | C-Br stretch | Both |

Interpretation of the IR Spectrum

The IR spectrum is expected to show a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group in the hydroxy-pyridine form, likely broadened due to hydrogen bonding. The pyridone tautomer would exhibit an N-H stretching band around 3000 cm⁻¹. A strong absorption peak around 1650 cm⁻¹ would be indicative of the C=O stretching of the pyridone form. The aromatic C=C and C=N ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The presence of the methyl group will be confirmed by C-H stretching bands around 2980-2850 cm⁻¹ and a bending vibration near 1430 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region (700-550 cm⁻¹).

Mass Spectrometry Data

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in structural elucidation. Due to the presence of bromine, the molecular ion peak will appear as a doublet (M+ and M+2) with approximately equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 2: Predicted Mass-to-Charge Ratios (m/z) and Major Fragment Ions

| m/z (for ⁷⁹Br/⁸¹Br) | Ion Formula | Probable Fragment |

| 187/189 | [C₆H₆BrNO]⁺ | Molecular Ion (M⁺) |

| 172/174 | [C₅H₃BrNO]⁺ | [M - CH₃]⁺ |

| 159/161 | [C₆H₅BrO]⁺ | [M - N]⁺ |

| 108 | [C₆H₆NO]⁺ | [M - Br]⁺ |

| 80 | [C₅H₆N]⁺ | [M - Br - CO]⁺ |

Fragmentation Pattern Analysis

The primary fragmentation of the molecular ion is expected to involve the loss of the bromine atom, leading to a significant peak at m/z 108. Another likely fragmentation pathway is the loss of a methyl radical, resulting in a doublet at m/z 172/174. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the [M - Br]⁺ ion, yielding a fragment at m/z 80. The relative abundance of these fragments can provide further structural information.

Experimental Protocols

Infrared Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of a solid sample.

Caption: Workflow for KBr Pellet IR Spectroscopy.

Procedure:

-

Sample Preparation: Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the sample.

-

Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Direct Inlet Probe Method)

This protocol is suitable for the introduction of solid samples directly into the ion source of the mass spectrometer.

Caption: Workflow for Direct Inlet Probe Mass Spectrometry.

Procedure:

-

Sample Loading: Place a small amount (typically less than 0.1 mg) of the solid sample into a capillary tube at the tip of the direct inlet probe.

-

Probe Insertion: Insert the probe through the vacuum lock system of the mass spectrometer so that the sample is positioned within the ion source.

-

Volatilization: Gradually heat the probe to vaporize the sample directly into the ion source.

-

Ionization and Analysis: Ionize the gaseous molecules, typically using electron ionization (EI) at 70 eV. The resulting ions are then accelerated and analyzed by the mass analyzer to generate the mass spectrum.

Conclusion

The IR and mass spectrometry data presented in this guide provide a foundational understanding of the spectral properties of this compound. The consideration of its tautomeric equilibrium is essential for accurate spectral interpretation. The provided experimental protocols offer standardized methods for obtaining high-quality data for this compound, which is crucial for its identification, purity assessment, and further research in various scientific and industrial applications.

An In-depth Technical Guide on the Solubility of 3-Bromo-6-hydroxy-2-methylpyridine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-6-hydroxy-2-methylpyridine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed, established experimental protocols for determining its solubility in a range of common laboratory solvents. Understanding the solubility of this compound is a critical first step in its application in pharmaceutical development and other research areas, as solubility directly impacts bioavailability, formulation, and in-vitro assay performance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO | [1][2][3] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| CAS Number | 54923-31-8 | [1][2] |

| Appearance | Yellow to light brown powder | [2] |

| Melting Point | 199-203 °C | [1] |

| InChI Key | UJHCRBDEJPQFIA-UHFFFAOYSA-N | [1][4][5] |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Water | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Chloroform | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The following sections detail established methodologies for determining both the thermodynamic and kinetic solubility of a solid organic compound such as this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[6][7][8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for an extended period to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is quantified.

Apparatus and Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or in a thermomixer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully separate the saturated supernatant from the solid residue by either centrifugation or filtration. Filtration should be performed using a filter that does not bind the compound of interest.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC-UV) to generate a calibration curve.

-

Dilute the saturated solution if necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted saturated solution using the same analytical method.

-

Calculate the concentration of the saturated solution using the calibration curve, taking into account any dilution factors. This concentration represents the thermodynamic solubility.

-

Caption: A generalized workflow for determining thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[1][10][11] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry (light scattering) or by measuring the concentration of the compound remaining in solution after filtration.

Apparatus and Materials:

-

This compound (dissolved in DMSO to a high concentration, e.g., 20 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates (96- or 384-well)

-

Plate reader with nephelometry or UV absorbance capabilities

-

Automated liquid handler (optional, for high throughput)

-

Filtration plates

Procedure (Direct UV Assay):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[10]

-

Plating: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[10]

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically 1-5%) to minimize its co-solvent effects.

-

Incubation: Mix the contents of the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[10]

-

Filtration: Filter the solutions in the plate using a solubility filter plate to remove any precipitate.

-

Quantification: Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture. The highest concentration that remains in solution is reported as the kinetic solubility.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. scribd.com [scribd.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. tandfonline.com [tandfonline.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

Tautomeric Landscape of 3-Bromo-6-hydroxy-2-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomerism of 3-Bromo-6-hydroxy-2-methylpyridine. While direct experimental data on the tautomeric equilibrium of this specific compound is limited in public literature, this document extrapolates from established principles of hydroxypyridine-pyridinone tautomerism to predict its behavior. We will explore the structural aspects of the two primary tautomers, the influence of substituents and solvent effects on the equilibrium, and detail the experimental and computational methodologies crucial for its empirical study. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted pyridinone and hydroxypyridine derivatives in fields such as medicinal chemistry and materials science.

Introduction to Hydroxypyridine-Pyridinone Tautomerism

Prototropic tautomerism, the migration of a proton between two or more positions in a molecule, is a fundamental concept in organic chemistry with significant implications for the structure, reactivity, and biological activity of heterocyclic compounds.[1][2] The tautomeric equilibrium between hydroxy- and oxo-forms of nitrogen-containing heterocycles is particularly important. In the case of 2- and 4-hydroxypyridines, a dynamic equilibrium exists between the aromatic hydroxy- tautomer and the non-aromatic pyridinone tautomer.[3] This equilibrium is sensitive to a variety of factors including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.[1][2] Understanding and controlling this equilibrium is critical in drug design, as different tautomers can exhibit distinct pharmacological profiles due to differences in their shape, hydrogen bonding capabilities, and lipophilicity.[2]

Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion of the 6-hydroxy- (enol) form and the 6-oxo- (keto) form.

Caption: Tautomeric equilibrium of this compound.

Influence of Substituents

The electronic properties of the bromo and methyl substituents are expected to influence the position of the tautomeric equilibrium.

-

Bromo Group: As an electron-withdrawing group, the bromine atom at the 3-position is expected to increase the acidity of the pyridinone N-H proton and the hydroxy O-H proton. Its effect on the overall equilibrium is complex and can be influenced by resonance and inductive effects.

-

Methyl Group: The electron-donating nature of the methyl group at the 2-position generally favors the pyridinone form.

Solvent Effects

The solvent plays a crucial role in determining the predominant tautomeric form.[2]

-

Polar Protic Solvents (e.g., water, methanol): These solvents are expected to strongly favor the more polar 6-oxo (keto) tautomer through hydrogen bonding interactions with the carbonyl group and the N-H bond.[2]

-

Apolar Solvents (e.g., cyclohexane, carbon tetrachloride): In non-polar environments, the less polar 6-hydroxy (enol) form is expected to be more prevalent. In some cases, both tautomers may coexist in significant amounts in apolar solvents.[4]

-

Gas Phase: In the absence of solvent interactions, the 6-hydroxy (enol) tautomer is generally the more stable form for 2-hydroxypyridines.[1][4]

Quantitative Data Summary

While no specific experimental quantitative data for the tautomeric equilibrium of this compound has been found in the reviewed literature, the following table provides a general overview of the expected trends based on studies of similar substituted 2-hydroxypyridines. The equilibrium constant, KT, is defined as [Pyridinone]/[Hydroxypyridine].

| Solvent System | Dielectric Constant (ε) | Expected Predominant Tautomer | Expected KT Range | Rationale |

| Gas Phase | 1 | 6-Hydroxy (Enol) | < 1 | Intrinsic stability of the aromatic enol form in the absence of intermolecular interactions.[1][4] |

| Cyclohexane | 2.0 | 6-Hydroxy (Enol) | ~1 - 5 | Low polarity favors the less polar enol form, though self-association can favor the pyridinone.[2][4] |

| Chloroform | 4.8 | 6-Oxo (Keto) | > 5 | Increased solvent polarity and hydrogen bonding capability favors the more polar keto form.[2] |

| Acetonitrile | 37.5 | 6-Oxo (Keto) | >> 10 | High polarity strongly stabilizes the dipolar pyridinone tautomer.[1] |

| Water | 80.1 | 6-Oxo (Keto) | >> 100 | Strong hydrogen bonding with water molecules significantly stabilizes the keto form.[2][4] |

Experimental Protocols for Tautomerism Analysis

To empirically determine the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods should be employed.

Spectroscopic Methods

-

Objective: To identify and quantify the different tautomers in solution.

-

Methodology:

-

Dissolve the compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, D2O).

-

Acquire 1H and 13C NMR spectra for each solution.

-

The chemical shifts of the ring protons and carbons will be distinct for each tautomer. For instance, the chemical shift of the proton attached to the nitrogen in the pyridinone form will be different from the hydroxyl proton in the hydroxypyridine form.

-

The relative integrals of characteristic peaks for each tautomer can be used to determine the equilibrium constant (KT) in each solvent.

-

Variable temperature NMR studies can provide thermodynamic parameters for the tautomeric interconversion.

-

-

Objective: To determine the tautomeric ratio based on the distinct electronic transitions of each form.

-

Methodology:

-

Record the UV-Vis absorption spectra of the compound in various solvents of differing polarities.

-

The aromatic 6-hydroxy tautomer and the conjugated 6-oxo tautomer will exhibit different absorption maxima (λmax).

-

By comparing the spectra to those of "fixed" derivatives (e.g., the O-methylated and N-methylated analogues), the individual spectra of each tautomer can be deconvoluted from the spectrum of the equilibrium mixture.

-

The relative contributions of each tautomer to the overall spectrum can be used to calculate the KT.

-

Computational Chemistry

-

Objective: To predict the relative stabilities of the tautomers and to support the interpretation of experimental spectroscopic data.

-

Methodology:

-

Perform geometry optimizations and frequency calculations for both the 6-hydroxy and 6-oxo tautomers using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

-

Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers in the gas phase.

-

Incorporate solvent effects using continuum solvation models (e.g., PCM, SMD) to predict the tautomeric equilibrium in different solvents.

-

The calculated NMR chemical shifts and UV-Vis excitation energies for each tautomer can be compared with experimental data to aid in spectral assignment.

-

Logical Workflow for Tautomerism Investigation

The following diagram illustrates the integrated experimental and computational workflow for a thorough investigation of the tautomerism of this compound.

Caption: Integrated workflow for the study of tautomerism.

Conclusion

The tautomeric behavior of this compound is governed by a delicate interplay of substituent effects and the surrounding solvent environment. Based on established principles, the 6-oxo (keto) tautomer is expected to predominate in polar, protic media, while the 6-hydroxy (enol) form is likely to be more stable in the gas phase and in apolar solvents. A definitive characterization of this equilibrium necessitates a combined experimental and computational approach as outlined in this guide. For professionals in drug development, a thorough understanding of the tautomeric landscape of such molecules is paramount for predicting their physicochemical properties, metabolic fate, and interactions with biological targets.

References

An In-depth Technical Guide on the X-ray Crystal Structure of 3-Bromo-6-hydroxy-2-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The introduction of bromine and hydroxyl groups, along with a methyl substituent, on the pyridine ring creates a versatile molecule with specific electronic and steric properties that are crucial for its interaction with biological targets. 3-Bromo-6-hydroxy-2-methylpyridine and its isomers are recognized as key intermediates in the synthesis of drugs targeting neurological disorders and in the development of agrochemicals.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by X-ray crystallography, is fundamental for rational drug design and structure-activity relationship (SAR) studies.

This guide will focus on the detailed crystal structure of a representative derivative, outlining the experimental procedures for its characterization and presenting the key structural data in a clear, accessible format.

Experimental Protocols

The determination of a crystal structure through X-ray diffraction involves a series of critical steps, from the synthesis of the compound to the final refinement of the structural data.

Synthesis and Crystallization

The synthesis of brominated hydroxymethylpyridine derivatives can be achieved through various established organic chemistry routes. For the representative compound, 2-Bromo-3-hydroxy-6-methylpyridine, the synthesis was performed following a previously published procedure. The crucial step for X-ray analysis is the growth of high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol.[3] The goal is to allow the molecules to arrange themselves in a highly ordered, repeating lattice.[4]

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, which directs an intense beam of monochromatic X-rays onto it.[5] The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern of spots. The positions and intensities of these spots are meticulously recorded.[5]

For 2-Bromo-3-hydroxy-6-methylpyridine, data was collected on a Bruker SMART CCD area-detector diffractometer.[3] The collected data undergoes several corrections, including for absorption effects. The structure is then solved using computational methods, such as the SHELXS97 program, and refined using programs like SHELXL97.[3] The refinement process adjusts the atomic positions and other parameters to achieve the best possible fit between the calculated and the observed diffraction data.[3]

Below is a generalized workflow for X-ray crystallography.

Crystallographic Data and Molecular Structure

The following tables summarize the key crystallographic data for the representative compound, 2-Bromo-3-hydroxy-6-methylpyridine.[3]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₆H₆BrNO |

| Formula Weight | 188.03 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.4484 (19) |

| b (Å) | 9.0914 (15) |

| c (Å) | 13.230 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1377.1 (4) |

| Z | 8 |

| Temperature (K) | 298 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Density (calculated, g/cm³) | 1.813 |

| Absorption Coefficient (μ, mm⁻¹) | 5.88 |

| F(000) | 736 |

| Crystal Size (mm³) | 0.32 × 0.22 × 0.12 |

| Reflections Collected | 12822 |

| Independent Reflections | 1335 |

| R_int | 0.032 |

| Final R indices [I > 2σ(I)] | R1 = 0.025, wR2 = 0.066 |

| R indices (all data) | R1 = 0.030, wR2 = 0.068 |

| Goodness-of-fit on F² | 1.06 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Br1 - C2 | 1.889 (2) |

| O1 - C3 | 1.353 (3) |

| N1 - C2 | 1.334 (3) |

| N1 - C6 | 1.341 (3) |

| C2 - C3 | 1.408 (3) |

| C3 - C4 | 1.378 (4) |

| C4 - C5 | 1.379 (4) |

| C5 - C6 | 1.385 (3) |

| C6 - C7 | 1.493 (4) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C6 - N1 - C2 | 118.2 (2) |

| N1 - C2 - C3 | 122.2 (2) |

| N1 - C2 - Br1 | 117.8 (2) |

| C3 - C2 - Br1 | 120.0 (2) |

| O1 - C3 - C4 | 119.6 (2) |

| O1 - C3 - C2 | 119.9 (2) |

| C4 - C3 - C2 | 120.5 (2) |

| C3 - C4 - C5 | 119.6 (2) |

| C4 - C5 - C6 | 118.9 (2) |

| N1 - C6 - C5 | 120.6 (2) |

| N1 - C6 - C7 | 118.0 (2) |

| C5 - C6 - C7 | 121.4 (2) |

In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, the pyridine ring is essentially planar. The bromine atom, hydroxyl oxygen, and methyl carbon show slight displacements from the mean plane of the ring.[3][6] The molecules in the crystal are linked by intermolecular hydrogen bonds. Specifically, O-H···N hydrogen bonds form chains of molecules, and these chains are further linked by weaker C-H···Br interactions, creating a two-dimensional network.[3] This hydrogen bonding network is a critical factor in the stability of the crystal lattice.

The logical relationship between the molecular structure and the resulting crystal packing is depicted in the diagram below.

Significance in Drug Development

The precise knowledge of the crystal structure of a pharmaceutical intermediate or active ingredient is paramount for several reasons:

-

Structure-Based Drug Design: A detailed 3D structure allows medicinal chemists to design complementary molecules that can bind to specific biological targets with high affinity and selectivity.

-

Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can significantly impact its physical properties, such as solubility, stability, and bioavailability. X-ray crystallography is the definitive method for identifying and characterizing polymorphs.

-

Intellectual Property: A well-characterized crystal structure is often a key component of patent applications for new chemical entities.

Conclusion

While the specific X-ray crystal structure of this compound remains to be publicly reported, the detailed analysis of its isomer, 2-Bromo-3-hydroxy-6-methylpyridine, provides a valuable template and deep insights into the structural characteristics of this class of compounds. The presented data on bond lengths, bond angles, and intermolecular interactions, along with the outlined experimental protocols, serve as a critical resource for researchers in the field. The continued study of these and other pyridine derivatives will undoubtedly fuel the discovery and development of novel therapeutics.

References

In-Depth Technical Guide on Quantum Chemical Calculations for 3-Bromo-6-hydroxy-2-methylpyridine: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-hydroxy-2-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. Understanding its molecular structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the molecular level.

Methodology for Quantum Chemical Calculations

A robust computational analysis of this compound typically involves a combination of Density Functional Theory (DFT) calculations for geometry optimization, vibrational frequency analysis, and the determination of electronic properties.

Computational Workflow

The logical flow for a comprehensive theoretical study of this molecule is depicted below. This workflow ensures a systematic approach, starting from the fundamental structural optimization to the detailed analysis of its electronic characteristics.

Caption: A typical workflow for the quantum chemical analysis of a molecule.

Detailed Computational Protocol

A standard and widely accepted protocol for the quantum chemical calculations of a molecule like this compound is as follows:

-

Structure Drawing and Initial Optimization: The 3D structure of this compound is first drawn using a molecular modeling software. An initial geometry optimization is often performed using a lower-level theory or molecular mechanics force field to obtain a reasonable starting geometry.

-

Geometry Optimization: High-level geometry optimization is carried out using DFT. A common and effective combination of functional and basis set for such molecules is B3LYP with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules containing heteroatoms. The optimization process aims to find the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations serve two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra for validation.

-

-

Electronic Property Calculations: Based on the optimized geometry, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites on the molecule. This is particularly useful for predicting how the molecule will interact with other molecules.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the hybridization of atomic orbitals, charge distribution, and intramolecular interactions such as hyperconjugation.

-

Data Presentation: Expected Quantitative Data

While a specific data set for this compound is not available from the conducted searches, a typical output from the aforementioned calculations would be summarized in the following tables.

Table 1: Optimized Geometrical Parameters

This table would present the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length (Å) | C2 | C3 | e.g., 1.395 | |

| C3 | Br | e.g., 1.890 | ||

| C6 | O | e.g., 1.360 | ||

| Bond Angle (°) ** | N1 | C2 | C3 | e.g., 120.5 |

| C2 | C3 | Br | e.g., 118.9 | |

| C5 | C6 | O | e.g., 123.1 | |

| Dihedral Angle (°) ** | C2 | C3 | C4 | C5 |

| Br | C3 | C4 | C5 |

Table 2: Calculated Vibrational Frequencies

This table would list the most significant calculated vibrational frequencies and their corresponding assignments, which can be compared with experimental FT-IR and Raman spectra.

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| e.g., 3450 | Stretching | O-H stretch |

| e.g., 3050 | Stretching | C-H aromatic stretch |

| e.g., 1610 | Stretching | C=C aromatic stretch |

| e.g., 1250 | Bending | C-O-H in-plane bend |

| e.g., 650 | Stretching | C-Br stretch |

Table 3: Electronic Properties

This table would summarize the key electronic properties derived from the calculations.

| Property | Calculated Value |

| HOMO Energy (eV) | e.g., -6.5 |

| LUMO Energy (eV) | e.g., -1.2 |

| HOMO-LUMO Energy Gap (eV) | e.g., 5.3 |

| Dipole Moment (Debye) | e.g., 2.5 |

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are not fully detailed in the available literature, patent documents suggest its use as a reactant. A general synthetic approach involves the bromination of 6-hydroxy-2-methylpyridine.

Illustrative Synthetic Step

One documented reaction involving this compound is its O-alkylation.

Caption: Reaction scheme for the O-alkylation of this compound.

A typical experimental protocol for spectroscopic characterization would involve:

-

FT-IR and Raman Spectroscopy: The solid sample would be analyzed using an FT-IR spectrometer (e.g., using KBr pellets) and a Raman spectrometer to obtain the vibrational spectra.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to elucidate the chemical structure.

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded in a solvent like ethanol or methanol to identify the electronic transitions.

Quantum chemical calculations are an indispensable tool for understanding the molecular properties of this compound. By employing DFT with appropriate functionals and basis sets, it is possible to obtain reliable data on its geometry, vibrational modes, and electronic structure. This theoretical data, when correlated with experimental findings, provides a comprehensive understanding of the molecule's behavior, which is invaluable for its application in drug design and development. Further dedicated computational and experimental studies are encouraged to build a more detailed public repository of data for this important chemical entity.

An In-depth Technical Guide to the Discovery and Synthesis of 3-Bromo-6-hydroxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis history of 3-Bromo-6-hydroxy-2-methylpyridine (CAS No. 54923-31-8), a key intermediate in medicinal chemistry and organic synthesis. This document details the physicochemical properties, outlines plausible synthetic routes with detailed experimental protocols, and presents key data in a structured format for ease of reference.

Core Compound Data

This compound, also known as 5-Bromo-6-methyl-2-pyridinol, is a halogenated pyridine derivative. Its structure incorporates a pyridine ring functionalized with bromo, hydroxyl, and methyl groups, making it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents for neurological disorders.

| Property | Value | Source |

| CAS Number | 54923-31-8 | |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Melting Point | 199-203 °C | |

| Appearance | White to light yellow/orange powder/crystal | |

| Purity | ≥97% | [1] |

| InChI Key | UJHCRBDEJPQFIA-UHFFFAOYSA-N | [2] |

| SMILES | Cc1nc(O)ccc1Br | [2] |

Historical Context and Discovery

While a singular "discovery" paper for this compound is not prominent in the scientific literature, its emergence is rooted in the broader exploration of halogenated pyridine derivatives for applications in medicinal chemistry and materials science. The synthesis of related isomers, such as 2-bromo-3-hydroxy-6-methylpyridine, was reported in the late 1960s, indicating that the methodologies for producing such compounds were being developed during this period.[3] The value of this compound lies in its utility as a versatile intermediate, a role that often leads to its synthesis being a routine, albeit crucial, step in larger research programs rather than a standalone discovery.

Synthesis History and Methodologies

The primary and most logical synthetic route to this compound is through the electrophilic bromination of the precursor, 6-hydroxy-2-methylpyridine (also known as 2-methyl-6-pyridinol). The hydroxyl group is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the 3- and 5- positions are activated.

Synthesis of the Precursor: 6-Hydroxy-2-methylpyridine

A common method for the synthesis of 6-hydroxy-2-methylpyridine is the diazotization of 2-amino-6-methylpyridine followed by hydrolysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Bromo-6-hydroxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic functionalization of the pyridine ring is crucial for modulating the pharmacological properties of these molecules. 3-Bromo-6-hydroxy-2-methylpyridine is a versatile starting material, offering a reactive bromine atom at the 3-position for various palladium-catalyzed cross-coupling reactions, and a hydroxyl group at the 6-position that can influence reactivity and provide a site for further modification.

This document provides detailed protocols for the synthesis of a diverse range of substituted pyridines from this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are fundamental for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling access to a wide array of novel pyridine derivatives for drug discovery and development.

Strategic Considerations for Cross-Coupling Reactions

The presence of the hydroxyl group at the 6-position of the pyridine ring introduces a key consideration for cross-coupling reactions. This group can potentially interfere with the catalytic cycle, for instance, by reacting with the base or coordinating to the palladium catalyst. Therefore, two primary strategies can be employed:

-

Direct Coupling with the Unprotected Hydroxyl Group: This approach is more atom-economical and avoids additional protection and deprotection steps. Success depends on the careful selection of reaction conditions, particularly the base and solvent, to minimize side reactions involving the hydroxyl group.

-

Protection of the Hydroxyl Group: In cases where the unprotected hydroxyl group proves to be problematic, it can be temporarily masked with a suitable protecting group. The choice of protecting group is critical and should be stable to the coupling conditions and readily cleavable under mild conditions. Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn).

The following protocols will provide examples for both approaches where available in the literature. Researchers should consider empirical evaluation of both strategies to determine the optimal route for their specific substrate and desired product.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-hydroxy-2-methylpyridines

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Reaction Scheme:

General Suzuki-Miyaura Coupling Workflow

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 16 | 92 | [4] |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 80 | 8 | 88 | [4] |

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[3]

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-hydroxy-2-methylpyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.[5][6]

Reaction Scheme:

General Sonogashira Coupling Workflow

Quantitative Data for Sonogashira Coupling of Bromopyridines

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 90 | [7] |

| 2 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (3) | DMF | 80 | 8 | 88 | [8] |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 12 | 95 | [7] |

Experimental Protocol: Sonogashira Coupling (General Procedure)

This protocol provides a general procedure for the Sonogashira coupling of aryl bromides.[8]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

-

Stir the reaction mixture at the specified temperature (e.g., 65 °C).[7]

-

Monitor the reaction's progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-hydroxy-2-methylpyridines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[4][9]

Reaction Scheme:

General Buchwald-Hartwig Amination Workflow

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines

| Entry | Amine | Pd Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 71 | [10] |

| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | 85 | [11] |

| 3 | Cyclohexylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 110 | 18 | 78 | [10] |

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[10][11]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos)

-

Base (e.g., LiHMDS, 2.5 equiv)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a glovebox, add the palladium pre-catalyst (or palladium source and ligand) and the base to a reaction vial.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the vial and heat the mixture in a heating block at the specified temperature (e.g., 65 °C) with vigorous stirring.[10]

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a powerful and versatile toolkit for the synthesis of a wide range of substituted pyridines from this compound. The choice of reaction and specific conditions will depend on the desired substitution pattern and the nature of the coupling partners. Careful consideration of the role of the hydroxyl group and the potential need for a protection-deprotection strategy is essential for successful synthesis. The provided protocols serve as a starting point for optimization, and researchers are encouraged to consult the primary literature for more specific examples and further methodological advancements.

References

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-hydroxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-bromo-6-hydroxy-2-methylpyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly for neurological disorders. The pyridine core, functionalized with bromine, a hydroxyl group, and a methyl group, offers multiple reactive sites for creating diverse molecular libraries, which is crucial for screening potential drug candidates.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the hydroxyl group on the pyridine ring can influence the reaction, potentially by interacting with the base or the palladium catalyst. Therefore, careful selection of reaction parameters is essential for a successful coupling.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling of a structurally similar compound, 3-bromo-2-methylpyridine, with various arylboronic acids. These conditions can serve as an excellent starting point for optimizing the reaction with this compound. The hydroxyl group may necessitate adjustments to the base or other parameters.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

Data adapted from protocols for the structurally similar 3-bromo-2-methylpyridine and should be optimized for this compound.[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-